molecular formula C4H8Br2O2S B14328443 Propane, 1,3-dibromo-2-(methylsulfonyl)- CAS No. 106124-83-8

Propane, 1,3-dibromo-2-(methylsulfonyl)-

Cat. No.: B14328443
CAS No.: 106124-83-8
M. Wt: 279.98 g/mol
InChI Key: RVVZEHPNTIEJDE-UHFFFAOYSA-N
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Description

Propane, 1,3-dibromo-2-(methylsulfonyl)- is a brominated organosulfur compound characterized by a central propane backbone substituted with two bromine atoms at positions 1 and 3 and a methylsulfonyl group at position 2. The methylsulfonyl moiety (-SO₂CH₃) is a strong electron-withdrawing group, which significantly influences the compound’s reactivity and physicochemical properties. This compound is structurally distinct from simpler brominated propanes due to the sulfonyl group’s polar nature and steric effects, making it relevant in organic synthesis and pharmaceutical intermediates .

Properties

CAS No.

106124-83-8

Molecular Formula

C4H8Br2O2S

Molecular Weight

279.98 g/mol

IUPAC Name

1,3-dibromo-2-methylsulfonylpropane

InChI

InChI=1S/C4H8Br2O2S/c1-9(7,8)4(2-5)3-6/h4H,2-3H2,1H3

InChI Key

RVVZEHPNTIEJDE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(CBr)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,3-dibromo-2-(methylsulfonyl)- typically involves the bromination of propane derivatives followed by the introduction of the methylsulfonyl group. One common method is the bromination of 1,3-dibromopropane, followed by the reaction with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the methylsulfonyl group is introduced using methylsulfonyl chloride in the presence of a base like sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,3-dibromo-2-(methylsulfonyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form propane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, and thiols.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include propane derivatives with reduced bromine content.

Scientific Research Applications

Propane, 1,3-dibromo-2-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in proteins.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propane, 1,3-dibromo-2-(methylsulfonyl)- involves its reactivity with nucleophilic sites in molecules. The bromine atoms can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methylsulfonyl group can participate in oxidation and reduction reactions, altering the chemical properties of the compound. These reactions can affect molecular targets such as enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dibromo-2,2-Dimethoxypropane (C₅H₁₀Br₂O₂)

  • Structural Differences : Replaces the methylsulfonyl group with two methoxy (-OCH₃) groups at position 2. Methoxy groups are electron-donating, contrasting sharply with the electron-withdrawing sulfonyl group.
  • Reactivity : The dimethoxy derivative is less reactive toward nucleophilic substitution due to reduced electrophilicity at the central carbon. This is evident in its use as a stable intermediate in cyclopropane synthesis .
  • Physicochemical Properties : Higher solubility in polar solvents compared to the sulfonyl analog, attributed to the methoxy groups’ polarity without the steric bulk of the sulfonyl group.

1,3-Dibromo-2-Methylpropane (C₄H₈Br₂)

  • Structural Differences : Features a methyl (-CH₃) group instead of the methylsulfonyl group.
  • Reactivity: The absence of a sulfonyl group reduces electrophilicity, making this compound less reactive in SN2 reactions. It primarily serves as a precursor for cross-coupling reactions in organometallic chemistry .
  • Safety Profile : Classified as a hazardous substance (CAS 28148-04-1) with acute toxicity risks, similar to other brominated alkanes .

1,3-Dibromopropane (C₃H₆Br₂)

  • Structural Simplicity : Lacks substituents at position 2, resulting in a linear structure.
  • Applications : Widely used as a solvent and intermediate in agrochemicals. Its simpler structure leads to lower boiling points (≈ 140–150°C) compared to the methylsulfonyl derivative, which likely has higher thermal stability due to the sulfonyl group .

Key Research Findings and Data Tables

Table 1: Structural and Reactivity Comparison

Compound Substituent at C2 Electrophilicity (Relative) Key Applications
1,3-Dibromo-2-(methylsulfonyl)- -SO₂CH₃ High Pharmaceutical intermediates
1,3-Dibromo-2,2-dimethoxypropane -OCH₃ (×2) Low Cyclopropane synthesis
1,3-Dibromo-2-methylpropane -CH₃ Moderate Organometallic reagents
1,3-Dibromopropane None Low Solvents, agrochemicals

Table 2: Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Polar Solvents
1,3-Dibromo-2-(methylsulfonyl)- ~265.95 >200 (estimated) Moderate
1,3-Dibromo-2,2-dimethoxypropane 261.94 180–190 High
1,3-Dibromo-2-methylpropane 217.92 160–170 Low
1,3-Dibromopropane 201.89 140–150 Low

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